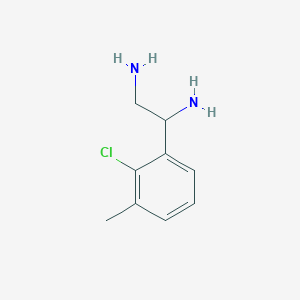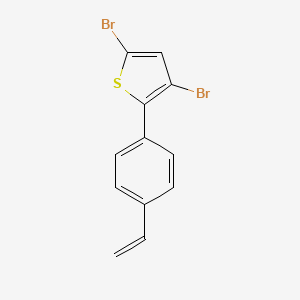
3,5-Dibromo-2-(4-vinylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-(4-vinylphenyl)thiophene: is an organobromine compound with the molecular formula C12H8Br2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a vinylphenyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of 2-(4-vinylphenyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-2-(4-vinylphenyl)thiophene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in coupling reactions like Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers and other complex molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones and reduction to form thiolates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thiol-substituted thiophenes.
Coupling Products: Conjugated polymers or biaryl compounds.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiolates or reduced thiophenes.
Aplicaciones Científicas De Investigación
Chemistry:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Research into similar compounds may provide insights into potential medicinal uses .
Industry:
In the industrial sector, this compound is used in the production of advanced materials with applications in electronics, optoelectronics, and sensor technologies. Its ability to form conjugated systems makes it valuable in the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in chemical reactions involves the reactivity of the bromine atoms and the vinyl group. The bromine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in polymerization and coupling reactions. The thiophene ring provides a stable aromatic system that can undergo various chemical transformations .
Comparación Con Compuestos Similares
2,5-Dibromothiophene: Another brominated thiophene derivative used in similar applications.
3,4-Dibromothiophene: A compound with bromine atoms at different positions on the thiophene ring, affecting its reactivity and applications.
3,5-Dibromo-2-methylthiophene: A methyl-substituted derivative with different electronic properties.
Uniqueness:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is unique due to the presence of the vinylphenyl group, which enhances its ability to participate in polymerization and coupling reactions. This structural feature distinguishes it from other brominated thiophenes and makes it particularly valuable in the synthesis of conjugated polymers and advanced materials .
Propiedades
Fórmula molecular |
C12H8Br2S |
|---|---|
Peso molecular |
344.07 g/mol |
Nombre IUPAC |
3,5-dibromo-2-(4-ethenylphenyl)thiophene |
InChI |
InChI=1S/C12H8Br2S/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-12/h2-7H,1H2 |
Clave InChI |
WAKFWSUMZPLRCB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


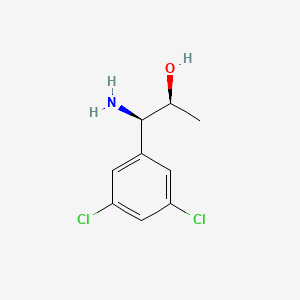
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
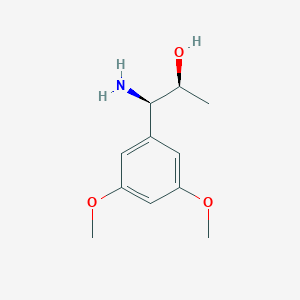
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
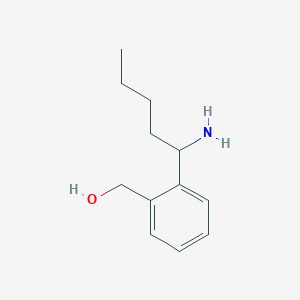
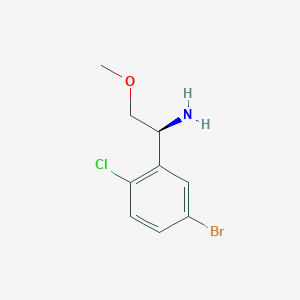
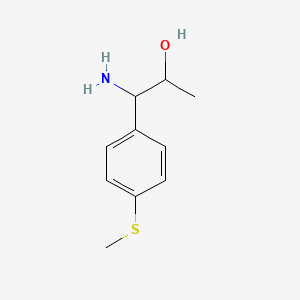
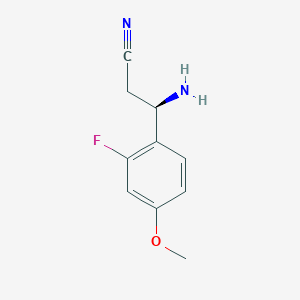
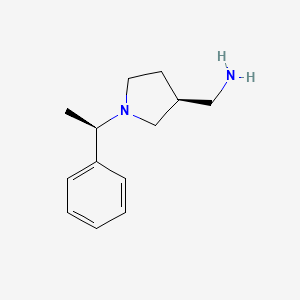
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)



